Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl-
Description
This compound is a spirocyclic derivative featuring a benzofuran moiety fused to a 1,3-dithiolane ring system. Key structural attributes include:
- A spiro junction at the benzofuran C2 position, connecting to the 1,3-dithiolane ring.
- Partial saturation in the benzofuran core (6,7-dihydro configuration), with methyl substituents at positions 3, 6, and 4.
The 1,3-dithiolane ring introduces sulfur atoms, which may influence electronic properties, stability, and reactivity compared to oxygen-containing analogs.
Properties
CAS No. |
893724-00-0 |
|---|---|
Molecular Formula |
C14H18O3S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3',6',6'-trimethylspiro[1,3-dithiolane-2,4'-5,7-dihydro-1-benzofuran]-2'-carboxylic acid |
InChI |
InChI=1S/C14H18O3S2/c1-8-10-9(17-11(8)12(15)16)6-13(2,3)7-14(10)18-4-5-19-14/h4-7H2,1-3H3,(H,15,16) |
InChI Key |
FJLFIOGURHAFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C3(CC(C2)(C)C)SCCS3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most direct route involves cyclocondensation of a pre-functionalized benzofuran precursor with 1,2-ethanedithiol under acidic or oxidative conditions. The benzofuran intermediate, 6,7-dihydro-3,6,6-trimethylbenzofuran-4(5H)-one, is treated with 1,2-ethanedithiol in the presence of a Lewis acid (e.g., BF₃·OEt₂) to form the spiro-dithiolane ring.
Procedure
-
Benzofuran Precursor Synthesis :
-
Dithiolane Formation :
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 12–18 h |
| Temperature | 0°C → rt |
| Purification | Column chromatography |
| Characterization | H NMR, C NMR, HRMS |
Oxidative Desymmetrization Using Phosphazene Catalysts
Reaction Overview
Phosphazene bases (e.g., P4-t-Bu) enable enantioselective desymmetrization of prochiral dithiolane intermediates. This method is critical for accessing optically active spiro compounds.
Procedure
-
Dithiolane Intermediate Preparation :
-
Desymmetrization :
Key Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 20 mol% P4-t-Bu |
| Oxidizing Agent | H₅IO₆ (1 equiv) |
| Enantioselectivity | 90–94% ee |
| Characterization | Chiral HPLC, IR |
Microwave-Assisted DCC Coupling and Cyclization
Reaction Overview
Microwave irradiation accelerates the coupling of carboxylic acid precursors with dithiolane-forming reagents, enhancing reaction efficiency.
Procedure
-
Carboxylic Acid Activation :
-
Cyclization Under Microwave :
Key Data
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Reaction Time | 15 min |
| Purification | Recrystallization (EtOAc/hexane) |
| Characterization | LC-MS, H NMR |
Luche Reduction and Subsequent Oxidation to Carboxylic Acid
Reaction Overview
A two-step protocol involving Luche reduction of an enone intermediate followed by oxidation installs the carboxylic acid group.
Procedure
-
Enone Synthesis :
-
3,6,6-Trimethylbenzofuran-4(5H)-one is converted to the α,β-unsaturated ketone via aldol condensation.
-
-
Luche Reduction :
-
Oxidation to Carboxylic Acid :
Key Data
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₄ (5.3 equiv) |
| Oxidizing Agent | KMnO₄ (3 equiv) |
| Characterization | H NMR, FTIR |
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation | 65–72 | Scalability | Moderate enantioselectivity |
| Phosphazene Catalysis | 58–64 | High ee (>90%) | Costly catalysts |
| Microwave-Assisted | 85–90 | Rapid reaction times | Specialized equipment required |
| Luche Reduction/Oxidation | 70–75 | Straightforward oxidation | Multiple steps |
Chemical Reactions Analysis
Types of Reactions
Spiro[benzofuran-4(5H),2’-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dithiolane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or thiols .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compounds and their behavior in various chemical environments .
Biology
In biological research, Spiro[benzofuran-4(5H),2’-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological macromolecules in unique ways, making it a candidate for drug development .
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers are exploring its use in developing new therapeutic agents, particularly for its antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Spiro[benzofuran-4(5H),2’-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
The compound is compared to three classes of analogs from the evidence:
Key Observations :
- The 6,7-dihydro configuration is shared with and analogs, reducing aromaticity and increasing conformational flexibility.
- The carboxylic acid group is rare in spirobenzofurans; only the target and compound feature this functionality, suggesting unique reactivity or solubility profiles.
Spectroscopic Characterization
Research Implications and Gaps
- Reactivity : The 1,3-dithiolane ring may confer redox activity or metal-binding properties absent in cyclohexane or indene analogs.
- Stability : Sulfur’s susceptibility to oxidation could limit the target’s shelf-life compared to oxygen-based spiro compounds.
Biological Activity
Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- is a compound of interest due to its unique structural features and potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a spirocyclic structure that combines a benzofuran moiety with a dithiolane ring. Its molecular formula is C13H16O3S2, and it has a molecular weight of approximately 284.39 g/mol. The structural representation is as follows:
Chemical Structure
Synthesis
The synthesis of this compound involves several steps starting from readily available precursors. A typical method includes the formation of the spiro compound through cyclization reactions followed by functional group modifications to achieve the desired carboxylic acid functionality. Detailed synthetic procedures can be found in various literature sources .
Anticancer Activity
Recent studies have indicated that spiro compounds exhibit significant anticancer properties. For instance, compounds similar to spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid have shown selective inhibition against various cancer cell lines. A study reported that derivatives demonstrated IC50 values in the low micromolar range against human cancer cells, highlighting their potential as anticancer agents .
Antimicrobial Properties
The antimicrobial activity of this compound has also been evaluated. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 62.5 µg/mL depending on the bacterial strain tested . Such findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
The proposed mechanism for the anticancer activity involves the inhibition of thioredoxin reductase (TrxR), an important enzyme in maintaining redox balance in cells and implicated in cancer progression . The selective targeting of TrxR by the compound could lead to increased oxidative stress in cancer cells, promoting apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of spiro compounds. Variations in substituents on the benzofuran or dithiolane rings can significantly influence potency and selectivity. For example:
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 6 | Methyl | Increased potency against cancer cell lines |
| 2 | Hydroxyl | Enhanced solubility and bioavailability |
| 5 | Fluoro | Improved selectivity for TrxR inhibition |
These modifications allow for fine-tuning of the compound's properties to enhance efficacy while minimizing side effects .
Case Studies
- Anticancer Evaluation : A study evaluated a series of spiro compounds against various human tumor cell lines. The results indicated that specific structural modifications led to enhanced selectivity and reduced toxicity compared to standard chemotherapeutics .
- Antimicrobial Testing : In a comparative study of several spiro compounds, spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid was found to exhibit broad-spectrum antimicrobial activity with notable efficacy against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the spirobenzofuran-dithiolane scaffold in this compound?
- Answer : The synthesis typically involves multi-step reactions, including cyclization and spiroannulation. For example, similar spiro compounds are synthesized via condensation of benzofuran precursors with dithiolane derivatives under acidic or basic conditions. Key intermediates may require protection/deprotection strategies for functional groups (e.g., carboxylic acid) to avoid side reactions . Optimization of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) is critical to enhance yields .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Answer :
- 1H-NMR : Look for characteristic signals, such as the spiro carbon-proton environment (δ 1.2–1.5 ppm for methyl groups) and dihydrobenzofuran protons (δ 4.0–5.0 ppm, multiplet patterns) .
- 13C-NMR : The spiro carbon typically appears at ~100–110 ppm, while the dithiolane carbons resonate at 35–45 ppm .
- IR : Stretching vibrations for the carboxylic acid (1700–1720 cm⁻¹) and dithiolane (680–720 cm⁻¹) confirm functional groups .
Q. What are common impurities observed during synthesis, and how can they be addressed?
- Answer : Impurities often include unreacted intermediates (e.g., benzofuran precursors) or isomers due to stereochemical ambiguity. Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates these. GCMS and HPLC (C18 column, methanol/water mobile phase) are used to monitor purity, with discrepancies in mass spectra resolved via EI-HRMS for accurate mass validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in spiroannulation steps?
- Answer : Key parameters include:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) improve cyclization efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while additives like molecular sieves remove water to prevent hydrolysis .
- Kinetic studies : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps (e.g., dithiolane ring closure) .
Q. How should researchers resolve contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?
- Answer :
- Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Dynamic effects : Perform variable-temperature NMR to assess rotational barriers in the dithiolane ring, which DFT might overlook .
Q. What strategies are effective for isolating and characterizing stereoisomers of this compound?
- Answer :
- Chiral chromatography : Use columns with chiral stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol eluents .
- X-ray crystallography : Co-crystallization with resolving agents (e.g., tartaric acid derivatives) confirms absolute configuration .
- VCD (Vibrational Circular Dichroism) : Provides stereochemical insights when crystals are unavailable .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Answer :
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on the compound’s electron-rich dithiolane and benzofuran moieties .
- MD simulations : Assess stability of the spiro scaffold in aqueous environments (e.g., solvation free energy calculations) to predict bioavailability .
Q. What in vitro assays are suitable for evaluating the compound’s potential bioactivity?
- Answer :
- Antioxidant assays : DPPH radical scavenging to test dithiolane’s redox activity .
- Enzyme inhibition : Target acetylcholinesterase or proteases, given structural similarity to Griseofulvin derivatives .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) to assess spiro compound-mediated apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
